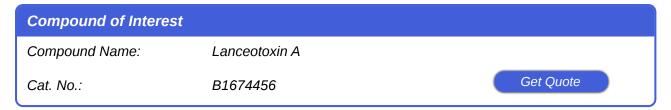


An In-depth Technical Guide to Lanceotoxin A: Chemical Structure and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanceotoxin A, a potent bufadienolide isolated from Kalanchoe lanceolata, represents a significant area of interest in natural product chemistry and pharmacology. As a member of the cardiac glycoside family, it exhibits pronounced neurotoxic properties, contributing to the plant's toxicity profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Lanceotoxin A. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented alongside spectroscopic data. Furthermore, this document elucidates the potential mechanisms of action and signaling pathways associated with this class of compounds, offering valuable insights for researchers in toxicology, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Lanceotoxin A is a complex steroid lactone with the molecular formula C₃₂H₄₄O₁₂ and a molecular weight of approximately 620.7 g/mol .[1] Its structure features a bufadienolide core, characterized by a six-membered lactone ring attached at the C-17 position of the steroid nucleus. The IUPAC name for **Lanceotoxin A** is [(3S,5S,8R,9S,10S,13R,14S,17R)-5-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate.[1]



Below is a summary of its key chemical identifiers and computed properties:

Property	Value	Source	
Molecular Formula	C32H44O12	PubChem[1]	
Molecular Weight	620.7 g/mol	PubChem[1]	
IUPAC Name	[(3S,5S,8R,9S,10S,13R,14S,1 7R)-5-acetyloxy-10-formyl-14- hydroxy-13-methyl-17-(6- oxopyran-3- yl)-2,3,4,6,7,8,9,11,12,15,16,1 7-dodecahydro-1H- cyclopenta[a]phenanthren-3-yl] (2R,3R,4S,5S)-2,3,4,5- tetrahydroxyhexanoate	PubChem[1]	
CAS Number	93771-82-5	PubChem[1]	
ChEBI ID	6371	PubChem[1]	
SMILES	CINVALID-LINK O[C@H]1CC[C@@]2([C@H]3 CC[C@@]4(INVALID-LINK OC(=0)C)O)C5=COC(=0)C=C 5)C)C=O)O)O)O">C@@HO	PubChem[1]	
InChI Key	IDZGCABQJKWSHL- GSMIIGJLSA-N	PubChem[1]	
XLogP3	0.2	PubChem[1]	
Hydrogen Bond Donor Count	5	PubChem[1]	
Hydrogen Bond Acceptor Count	12	PubChem[1]	

Isolation and Structural Elucidation



The initial isolation and structural characterization of **Lanceotoxin A** and the related compound Lanceotoxin B were reported by Anderson, Steyn, and van Heerden in 1984. These novel bufadienolides were extracted from the plant Kalanchoe lanceolata. The structural assignments were based on a detailed analysis of their high-field ¹H and ¹³C nuclear magnetic resonance (NMR) spectral data, in conjunction with correlations to known hellebrigenin derivatives.

Experimental Protocol for Isolation (General)

While the specific, detailed protocol from the original 1984 publication is not readily available in the public domain, a general workflow for the isolation of bufadienolides from plant material can be described as follows:

Caption: A generalized workflow for the isolation of **Lanceotoxin A**.

Spectroscopic Data

Publicly available databases provide access to the ¹³C NMR spectrum of **Lanceotoxin A**. The full ¹H NMR and mass spectrometry data from the original publication would be required for a complete structural confirmation.

Biological Activity and Mechanism of Action

Lanceotoxin A is classified as a neurotoxic bufadienolide. These compounds are known to cause a neurological syndrome in livestock known as "krimpsiekte," characterized by tremors and paralysis.[2] The biological activity of **Lanceotoxin A** is closely related to that of other cardiac glycosides.

Cytotoxicity

While specific cytotoxicity data for **Lanceotoxin A** is limited in the available literature, studies on the closely related Lanceotoxin B provide significant insights. Lanceotoxin B has demonstrated potent cytotoxic effects, particularly against neuronal cells.



Cell Line	Compound	Exposure Time	EC50 (μM)
Mouse Neuroblastoma (Neuro-2a)	Lanceotoxin B	24-72 h	4.4 - 5.5
Rat Myocardial (H9c2)	Lanceotoxin B	24 h	> 5 times that of 1α,2α- epoxyscillirosidine

Data from Henn et al., 2019[3][4]

These findings support the classification of this group of compounds as neurotoxic, with a higher potency against nerve cells compared to cardiac muscle cells in vitro.[3][4]

Potential Signaling Pathways

The primary mechanism of action for cardiac glycosides, including bufadienolides, is the inhibition of the Na⁺/K⁺-ATPase pump.[4] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na⁺/Ca²⁺ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger various downstream signaling pathways.[4]

For neurotoxic bufadienolides, it has been proposed that their neuromuscular dysfunction may also arise from binding to acetylcholine receptors.[2]

Caption: Proposed signaling pathways for **Lanceotoxin A**.

Conclusion and Future Directions

Lanceotoxin A is a structurally complex and biologically active natural product with significant neurotoxic potential. While its chemical structure has been elucidated, a comprehensive understanding of its pharmacological profile, including specific IC₅₀ values against a broader range of cell lines and detailed mechanisms of action, remains an area for further investigation. The potent cytotoxicity of the related Lanceotoxin B against neuroblastoma cells suggests that **Lanceotoxin A** may also hold potential as a lead compound in the development of novel therapeutics, provided its toxicity can be selectively targeted. Future research should focus on obtaining a more complete biological activity profile for **Lanceotoxin A** and exploring the



specific signaling pathways it modulates to better understand its neurotoxic effects and therapeutic potential.

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